![molecular formula C10H15N5O B6533176 6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1070807-01-0](/img/structure/B6533176.png)
6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring fused to a pyrimidine ring. The presence of butyl and ethyl groups would make the compound more lipophilic .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the triazole and pyrimidine rings, as well as the butyl and ethyl groups. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the butyl and ethyl groups would likely make the compound more lipophilic, which could influence its solubility and other properties .Applications De Recherche Scientifique
Antiproliferative Activity
The compound API-1, which belongs to the pyrido[2,3-d]pyrimidin-5-one derivatives, shows promising antiproliferative activity . It inhibits cell growth and proliferation, making it a potential candidate for cancer therapy.
Tyrosine Kinase Inhibition
Pyrido[2,3-d]pyrimidin-7-one derivatives, such as TKI-28, exhibit tyrosine kinase inhibition properties . Tyrosine kinases play a crucial role in cell signaling pathways, and inhibitors like TKI-28 can be valuable in targeted cancer therapies.
Cyclin-Dependent Kinase (CDK4) Inhibition
Another class of pyrido[2,3-d]pyrimidin-7-one derivatives acts as cyclin-dependent kinase (CDK4) inhibitors . CDKs regulate cell cycle progression, and inhibiting CDK4 can potentially halt cell division in cancer cells.
Antimicrobial Properties
Pyrido[2,3-d]pyrimidines have demonstrated antimicrobial activity . These compounds may serve as leads for developing new antibiotics to combat bacterial and fungal infections.
Anti-Inflammatory and Analgesic Effects
Certain pyrido[2,3-d]pyrimidines exhibit anti-inflammatory and analgesic properties . These compounds could be explored further for pain management and inflammation-related disorders.
Hypotensive Activity
Some pyrido[2,3-d]pyrimidines have hypotensive effects . These compounds may be relevant in treating hypertension and related cardiovascular conditions.
Antihistaminic Potential
Pyrido[2,3-d]pyrimidines also show antihistaminic activity . Modulating histamine receptors can be beneficial in allergic reactions and related conditions.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, also known as CCG-321932, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
CCG-321932 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
By inhibiting CDK2, CCG-321932 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . Therefore, its inhibition can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The inhibition of CDK2 by CCG-321932 leads to significant alterations in cell cycle progression, resulting in the arrest of cell division . This can induce apoptosis (programmed cell death) within cancer cells . The compound has shown superior cytotoxic activities against various cell lines .
Propriétés
IUPAC Name |
6-butyl-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-3-5-6-14-7-11-9-8(10(14)16)12-13-15(9)4-2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJKFVTVVLVOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N=NN2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.